molecular formula C16H20N2O2S B12145986 N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B12145986
M. Wt: 304.4 g/mol
InChI Key: OSYNHLITICLANY-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a furan ring, and a pyrrolidine moiety attached via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the pyrrolidine moiety. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or other cycloaddition reactions.

    Attachment of the Pyrrolidine Moiety: This step involves the alkylation of the thiophene ring with a pyrrolidine derivative, often using a strong base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the thiophene, furan, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H20N2O2S/c1-11-12(2)21-16(13(11)10-18-7-3-4-8-18)17-15(19)14-6-5-9-20-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19)

InChI Key

OSYNHLITICLANY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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